molecular formula C15H14N4O3 B2593326 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea CAS No. 1210193-51-3

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea

Cat. No. B2593326
CAS RN: 1210193-51-3
M. Wt: 298.302
InChI Key: QLRXKNKNQZBPAP-UHFFFAOYSA-N
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Description

The compound “1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a urea group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized from furan-2-carboxylic acid hydrazide . The furan-2-carboxylic acid hydrazide can undergo ring closure reactions with various reagents to form the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the conjugated system of double bonds in the furan and oxadiazole rings. This planarity can have significant effects on the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, furan rings can undergo electrophilic aromatic substitution reactions, while oxadiazoles can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, the polarity of the compound would be increased by the presence of the oxygen and nitrogen atoms in these groups .

Scientific Research Applications

Catalytic Organic Synthesis

The synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one involves a two-step process. First, N-acetylglucosamine serves as the primary feedstock, undergoing catalytic transformation to produce 5-hydroxymethylfurfural (HMF). In the subsequent phase, HMF reacts with 3,3-Dimethyl-2-butanone to yield the target compound. This methodology not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles. Researchers are exploring its potential as a sustainable alternative in organic synthesis .

Antibacterial and Antifungal Activity

Studies have evaluated the antimicrobial properties of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. It was tested alongside standard drugs like amoxicillin and fluconazole. The compound exhibited promising antibacterial and antifungal activity, making it a potential candidate for drug development .

Monophenolase Inhibition

Low doses of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one demonstrated dose-dependent inhibition of monophenolase enzymes. However, higher doses significantly increased enzyme activity. This finding suggests its relevance in enzyme modulation and potential therapeutic applications .

Urease Inhibition

Furan chalcones, including derivatives of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one, have shown excellent urease inhibition efficacy. These compounds could be valuable in treating urease-related disorders .

Safety and Hazards

The safety and hazards associated with this compound are not known, as it is a novel compound that has not been extensively studied .

Future Directions

Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to conduct further studies to determine its potential uses . These could include studies to determine its biological activity, its mechanism of action, and its physical and chemical properties.

properties

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-14(16-9-8-11-5-2-1-3-6-11)17-15-19-18-13(22-15)12-7-4-10-21-12/h1-7,10H,8-9H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRXKNKNQZBPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea

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